molecular formula C22H17F3N4O2S B2417541 3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114915-08-0

3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No. B2417541
CAS RN: 1114915-08-0
M. Wt: 458.46
InChI Key: VXYHNHNYSYOFRH-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C22H17F3N4O2S and its molecular weight is 458.46. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including pyridazine derivatives, plays a crucial role in medicinal chemistry due to their wide range of biological activities. For instance, studies have developed methods for synthesizing various heterocycles from pyrazoloylhydroximoyl chloride, leading to compounds like quinoxaline, benzothiadiazine, and oxadiazoles, which are structurally related to the specified chemical. These synthetic pathways are essential for creating novel compounds with potential biological activities (Zohdi, Osman, & Abdelhamid, 1997).

Antibacterial and Herbicidal Activities

Research into novel heterocyclic compounds containing a sulfonamido moiety has shown that such structures can be potent antibacterial agents, underscoring the importance of heterocyclic chemistry in developing new therapeutics (Azab, Youssef, & El-Bordany, 2013). Furthermore, pyridazine derivatives have been synthesized and evaluated for their herbicidal activities, indicating that modifications to the heterocyclic core can lead to compounds with significant utility in agricultural science (Xu et al., 2012).

Structural Analysis and Computational Evaluation

The detailed structural analysis and density functional theory (DFT) calculations of pyridazine analogs, as demonstrated in studies, provide insight into the electronic properties and potential reactivity patterns of such compounds. These analyses are fundamental in predicting the behavior of new compounds in biological systems and their interactions at the molecular level (Sallam et al., 2021).

properties

IUPAC Name

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2S/c1-2-30-17-8-6-14(7-9-17)18-10-11-20(28-27-18)32-13-19-26-21(29-31-19)15-4-3-5-16(12-15)22(23,24)25/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYHNHNYSYOFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

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